molecular formula C22H13F3N4S B2641998 3-Phenyl-6-(2'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 899993-48-7

3-Phenyl-6-(2'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B2641998
CAS RN: 899993-48-7
M. Wt: 422.43
InChI Key: ZMGSJHMWBPNNBY-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as triazolothiadiazoles . It is a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine . It has been studied for its potential anti-breast cancer properties .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of acetylphenoxyacetamide alkane derivatives with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol . The reaction is carried out in refluxing ethanol, in the presence of a catalytic amount of piperidine .


Molecular Structure Analysis

The molecular structure of this compound includes a trifluoromethyl group attached to a phenyl ring, which is further connected to a 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole ring . The IR spectrum shows peaks corresponding to C=N, C–S–C, C–H arom, N–N=C, and C–F bonds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the bromination of acetylphenoxyacetamide alkane derivatives, followed by reaction with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol .


Physical And Chemical Properties Analysis

The IR spectrum of similar compounds shows peaks corresponding to C=N, C–S–C, C–H arom, N–N=C, and C–F bonds . The 1H NMR spectrum provides information about the hydrogen atoms in the molecule .

Scientific Research Applications

Anticancer Activity

Research has demonstrated that fluorinated 3,6-diaryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles exhibit moderate to good antiproliferative potency against various cancerous cell lines such as MCF7 (human breast cancer), SaOS-2 (human osteosarcoma), and K562 (human myeloid leukemia), suggesting their potential as anticancer drugs D. Chowrasia et al., 2017. Another study highlighted the synthesis of these compounds via "green" catalysis, identifying them as effective inhibitors of PTP1B, showing significant effects against hepatoma cells and tumor volume in mouse models, indicating their therapeutic potential C. Baburajeev et al., 2015.

Antimicrobial and Antioxidant Properties

A variety of studies have synthesized derivatives of triazolo[3,4-b][1,3,4]thiadiazole with potent antimicrobial activities against strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and fungi like Aspergillus niger, highlighting their utility in developing new antimicrobial agents S. Swamy et al., 2006. Additionally, some derivatives have shown potent antioxidant properties, suggesting their role in mitigating oxidative stress-related conditions D. Sunil et al., 2010.

Molecular Docking and Synthesis Efficiency

Efforts in synthesizing these compounds through efficient methodologies, such as one-pot synthesis and microwave-assisted synthesis, have been reported, along with their antimicrobial evaluation and molecular docking studies to predict their interaction with biological targets, underscoring the compound's relevance in drug discovery and material science Parameshwara Chary Jilloju et al., 2021.

Mechanism of Action

Target of Action

The primary targets of 3-Phenyl-6-(2’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole are the enzymes PARP-1 and EGFR . These enzymes play crucial roles in various cellular processes. PARP-1 is involved in DNA repair and programmed cell death, while EGFR is a receptor tyrosine kinase that regulates cell growth and differentiation .

Mode of Action

3-Phenyl-6-(2’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: interacts with its targets by inhibiting their enzymatic activities . This inhibition disrupts the normal functioning of the cells, leading to various changes such as the induction of apoptosis, or programmed cell death .

Biochemical Pathways

The compound affects the DNA repair and cell growth pathways due to its interaction with PARP-1 and EGFR . The inhibition of these enzymes disrupts these pathways, leading to the death of cancer cells .

Pharmacokinetics

The ADME properties of 3-Phenyl-6-(2’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole The compound’s potent cytotoxic activities suggest that it may have favorable pharmacokinetic properties .

Result of Action

The molecular and cellular effects of 3-Phenyl-6-(2’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole ’s action include the induction of apoptosis in cancer cells . This is achieved through the upregulation of genes involved in apoptosis, such as P53, Bax, caspase-3, caspase-8, and caspase-9, and the downregulation of the anti-apoptotic gene Bcl2 .

Future Directions

The compound and its derivatives have shown promising results in anti-breast cancer studies . Future research could focus on further exploring its potential therapeutic applications, optimizing its synthesis, and investigating its mechanism of action in more detail.

properties

IUPAC Name

3-phenyl-6-[4-[2-(trifluoromethyl)phenyl]phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13F3N4S/c23-22(24,25)18-9-5-4-8-17(18)14-10-12-16(13-11-14)20-28-29-19(26-27-21(29)30-20)15-6-2-1-3-7-15/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMGSJHMWBPNNBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)C5=CC=CC=C5C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13F3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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